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molecular formula C10H8ClN3O2S B5448634 2-[(5-chloro-2-nitrophenyl)sulfanyl]-1-methyl-1H-imidazole

2-[(5-chloro-2-nitrophenyl)sulfanyl]-1-methyl-1H-imidazole

Cat. No. B5448634
M. Wt: 269.71 g/mol
InChI Key: XLZJONCLTJJAOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04973599

Procedure details

To a solution of 10 g (87.7 mmoles) of 2-mercapto-1-methylimidazole in 300 ml of ethanol was added 10.4 g (193 mmoles) of sodium methoxide followed by 20.8 g (92.1 mmoles) of 1-chloro-3,4-dinitrobenzene. The mixture was stirred and refluxed for 8 hours. An additional 3 g of sodium methoxide was added and refluxing was continued for 5 more hours. The mixture was filtered hot and the filtrates concentrated in vacuo. The residue was partitioned between dichloromethane and water. The organics were dried and concentrated. The residue was recrystallized from dichloromethane and methanol to give 12.5 g (53%) of the product as yellow prisms, mp 130°-131° C.
Quantity
10 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
20.8 g
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
3 g
Type
reactant
Reaction Step Three
Yield
53%

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[N:3]([CH3:7])[CH:4]=[CH:5][N:6]=1.C[O-].[Na+].[Cl:11][C:12]1[CH:17]=[CH:16][C:15]([N+:18]([O-:20])=[O:19])=[C:14]([N+]([O-])=O)[CH:13]=1>C(O)C>[Cl:11][C:12]1[CH:13]=[C:14]([S:1][C:2]2[N:3]([CH3:7])[CH:4]=[CH:5][N:6]=2)[C:15]([N+:18]([O-:20])=[O:19])=[CH:16][CH:17]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
SC=1N(C=CN1)C
Name
sodium methoxide
Quantity
10.4 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
20.8 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Step Three
Name
sodium methoxide
Quantity
3 g
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
FILTRATION
Type
FILTRATION
Details
The mixture was filtered hot
CONCENTRATION
Type
CONCENTRATION
Details
the filtrates concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between dichloromethane and water
CUSTOM
Type
CUSTOM
Details
The organics were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from dichloromethane and methanol

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=CC1)[N+](=O)[O-])SC=1N(C=CN1)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.5 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 52.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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